REACTION_CXSMILES
|
[ClH:1].Cl.[CH2:3]([N:10]1[CH2:14][CH2:13][C:12]2([CH2:18][CH2:17][N:16](CC)[CH2:15]2)[CH2:11]1)[C:4]1C=CC=CC=1>CO.[Pd]>[ClH:1].[ClH:1].[CH2:3]([N:10]1[CH2:14][CH2:13][C:12]2([CH2:18][CH2:17][NH:16][CH2:15]2)[CH2:11]1)[CH3:4] |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C(C1=CC=CC=C1)N1CC2(CC1)CN(CC2)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to a syrup
|
Type
|
CUSTOM
|
Details
|
crystallized from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.C(C)N1CC2(CC1)CNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 196.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |